5-Amino-2-chlorobenzoic acid
Overview
Description
5-Amino-2-chlorobenzoic acid is a chemical compound with the molecular formula C7H6ClNO2 . It is used in the preparation of disease-modifying antirheumatic drugs (DMARDs) . It is also a reagent in the preparation of potent and selective benzothiazole hydrazone inhibitors of Bcl-XL .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-chlorobenzoic acid can be represented as H2NC6H3(Cl)CO2H .Physical And Chemical Properties Analysis
5-Amino-2-chlorobenzoic acid has a density of 1.5±0.1 g/cm3, a boiling point of 373.3±27.0 °C at 760 mmHg, and a flash point of 179.6±23.7 °C . It also has a molar refractivity of 42.3±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 116.2±3.0 cm3 .Scientific Research Applications
Peptide Synthesis
“5-Amino-2-chlorobenzoic acid” is used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to produce peptides, which are organic compounds consisting of multiple amino acids linked via amide bonds. The compound’s properties make it suitable for this type of reaction .
Organic Adduct Compound
The compound can be used to synthesize and grow optically transparent single crystals . These crystals, known as organic adduct compounds, are formed by the addition of two or more different molecules and have potential applications in various fields, including nonlinear optics .
Nonlinear Optics
Nonlinear optics (NLO) is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds to the light field in a nonlinear manner. The compound has been found to have excellent third-order nonlinear optical coefficients .
Optical Limiting Applications
Optical limiters are devices that transmit light normally up to a certain intensity, above which they start to absorb or reflect the light, thus protecting sensitive optical components or human eyes from damage. The compound has been found to have a good optical limiting threshold .
Disease-Modifying Antirheumatic Drugs (DMARDs)
“5-Amino-2-chlorobenzoic acid” is used in the preparation of disease-modifying antirheumatic drugs (DMARDs) . DMARDs are a group of medications commonly used in the treatment of rheumatoid arthritis.
Synthesis of 6-chloro-3H-quinazolin-4-one
The compound is used to produce 6-chloro-3H-quinazolin-4-one at a temperature of 180°C . Quinazolinones and their derivatives exhibit a wide range of biological activities and are considered valuable scaffolds in medicinal chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound may act as a precursor for the synthesis of drugs with specific therapeutic effects .
Mode of Action
The mode of action of 5-Amino-2-chlorobenzoic acid is dependent on its application in different fields . In the pharmaceutical industry, it may act as a precursor for the synthesis of drugs with specific therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-2-chlorobenzoic acid. For instance, it’s recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes when handling the compound .
properties
IUPAC Name |
5-amino-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCFFVPEOLCYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058992 | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chlorobenzoic acid | |
CAS RN |
89-54-3 | |
Record name | 5-Amino-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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